molecular formula C13H18BrN7 B1238170 6-(4-bromo-3,5-dimethyl-1-pyrazolyl)-N-cyclohexyl-1,2,4,5-tetrazin-3-amine

6-(4-bromo-3,5-dimethyl-1-pyrazolyl)-N-cyclohexyl-1,2,4,5-tetrazin-3-amine

Cat. No.: B1238170
M. Wt: 352.23 g/mol
InChI Key: VIWOUODEFPGMBW-UHFFFAOYSA-N
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Description

6-(4-bromo-3,5-dimethyl-1-pyrazolyl)-N-cyclohexyl-1,2,4,5-tetrazin-3-amine is a tetrazine.

Scientific Research Applications

Synthesis and Structural Studies

  • The synthesis of monosubstituted 1,2,4,5-tetrazines, including derivatives of 6-(4-bromo-3,5-dimethyl-1-pyrazolyl)-N-cyclohexyl-1,2,4,5-tetrazin-3-amine, has been explored. These compounds, having high nitrogen content, demonstrate varied properties like thermal stability, which is assessed through differential scanning calorimetry, and energetic characteristics calculated computationally (Rudakov et al., 2017).

Crystal Structure Analysis

  • Investigations into the crystal structures of unsymmetrical 1,2,4,5-tetrazine derivatives, which are structurally related to the mentioned compound, have been conducted. These studies include the analysis of bond lengths and angles, providing insights into the stabilization mechanisms of these compounds through intermolecular interactions (Xu et al., 2012).

Polymer Synthesis Applications

  • The compound is relevant in the 'inverse electron-demand' Diels–Alder reaction in polymer synthesis. Its reaction with mono- and di-amines can lead to bis(3-amino-1,2,4,5-tetrazines), showcasing the potential in creating new polymers with unique properties. Crystal structures of these compounds reveal electronic interactions and hydrogen bonding networks (Glidewell et al., 1997).

Reactions with Amines and Other Nucleophiles

  • Research into the reactivity of 6-R-3-(3,5-Dimethylpyrazol-1-yl)-1,2,4,5-tetrazines with various amines, including cycloaliphatic and aromatic amines, has been conducted. This shows the versatility of these compounds in creating a range of substituted tetrazines, which may have applications in various chemical syntheses (Rusinov et al., 2006).

Functionalized Secondary Amine Construction

  • The synthesis of functionalized secondary amines from 6-hetarylamino[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazines, related to the compound , has been reported. These amines are constructed via SNAr reactions, displaying a broad substrate scope and yielding in good amounts (Palysaeva et al., 2014).

Properties

Molecular Formula

C13H18BrN7

Molecular Weight

352.23 g/mol

IUPAC Name

6-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-cyclohexyl-1,2,4,5-tetrazin-3-amine

InChI

InChI=1S/C13H18BrN7/c1-8-11(14)9(2)21(20-8)13-18-16-12(17-19-13)15-10-6-4-3-5-7-10/h10H,3-7H2,1-2H3,(H,15,16,17)

InChI Key

VIWOUODEFPGMBW-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C2=NN=C(N=N2)NC3CCCCC3)C)Br

Canonical SMILES

CC1=C(C(=NN1C2=NN=C(N=N2)NC3CCCCC3)C)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(4-bromo-3,5-dimethyl-1-pyrazolyl)-N-cyclohexyl-1,2,4,5-tetrazin-3-amine
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6-(4-bromo-3,5-dimethyl-1-pyrazolyl)-N-cyclohexyl-1,2,4,5-tetrazin-3-amine
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6-(4-bromo-3,5-dimethyl-1-pyrazolyl)-N-cyclohexyl-1,2,4,5-tetrazin-3-amine
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6-(4-bromo-3,5-dimethyl-1-pyrazolyl)-N-cyclohexyl-1,2,4,5-tetrazin-3-amine
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6-(4-bromo-3,5-dimethyl-1-pyrazolyl)-N-cyclohexyl-1,2,4,5-tetrazin-3-amine
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6-(4-bromo-3,5-dimethyl-1-pyrazolyl)-N-cyclohexyl-1,2,4,5-tetrazin-3-amine

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